molecular formula C10H16Cl2N2O B1428190 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride CAS No. 1361118-65-1

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

Cat. No.: B1428190
CAS No.: 1361118-65-1
M. Wt: 251.15 g/mol
InChI Key: IUPFNQPHCVZGFG-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride is a versatile chemical compound known for its complexity and varied applications in scientific research. This compound, with the molecular formula C10H16Cl2N2O, has a molecular weight of 251.15 g/mol . It is widely used in various fields due to its unique chemical properties and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the consistent quality and yield of the compound. The production process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)morpholine
  • 2-(4-Methylpyridin-2-yl)morpholine
  • 2-(3-Methylpyridin-2-yl)morpholine

Uniqueness

2-(5-Methylpyridin-2-yl)morpholine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10;;/h2-3,6,10-11H,4-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPFNQPHCVZGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 6
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2-(5-Methylpyridin-2-yl)morpholine dihydrochloride

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